![molecular formula C31H22N2O4 B271310 2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)
2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid, also known as N-(2-Naphthyl)-2-[4-(2-thienylcarbonyl)phenyl]propanamide, is a chemical compound with potential use in scientific research. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of 2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid involves the inhibition of the COX enzyme. This compound binds to the active site of the enzyme and prevents it from converting arachidonic acid into prostaglandins. As a result, the production of prostaglandins is reduced, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, this compound has been found to exhibit other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid in lab experiments is its well-established mechanism of action. This compound has been extensively studied and its effects on the COX enzyme are well understood. Another advantage is its relatively low toxicity, which makes it a suitable candidate for in vitro and in vivo experiments. However, one limitation is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid. One direction is the development of more potent and selective COX inhibitors based on this compound. Another direction is the investigation of its potential use in the treatment of cancer and neurodegenerative diseases. Furthermore, the use of this compound in combination with other drugs or therapies could enhance its therapeutic effects and reduce its side effects.
Métodos De Síntesis
The synthesis of 2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid involves the reaction between 2-naphthylamine and 4-(2-thienylcarbonyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction takes place in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. After the reaction, the product is purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid has been extensively used in scientific research for its anti-inflammatory and analgesic properties. It has been found to inhibit the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. This compound has been used to study the mechanism of action of COX inhibitors and their potential use in the treatment of inflammatory diseases such as arthritis.
Propiedades
Fórmula molecular |
C31H22N2O4 |
|---|---|
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
2-[[4-[naphthalen-2-yl(phenyl)carbamoyl]phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C31H22N2O4/c34-29(27-12-6-7-13-28(27)31(36)37)32-24-17-14-22(15-18-24)30(35)33(25-10-2-1-3-11-25)26-19-16-21-8-4-5-9-23(21)20-26/h1-20H,(H,32,34)(H,36,37) |
Clave InChI |
JKFWCIGPJOVPST-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



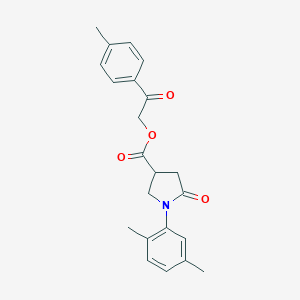
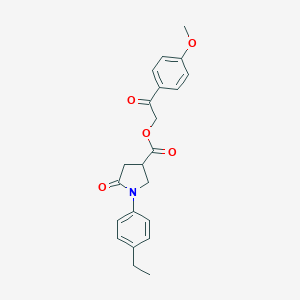

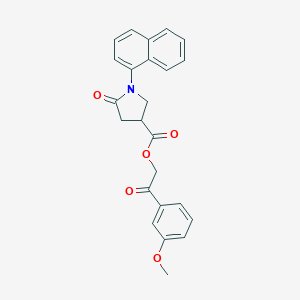

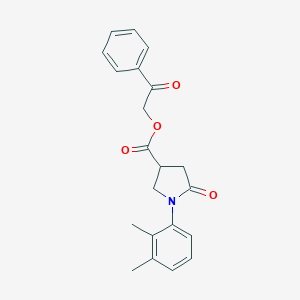
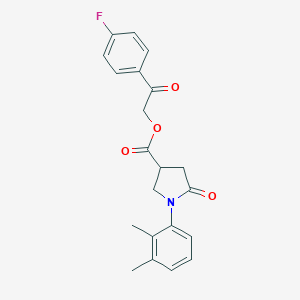

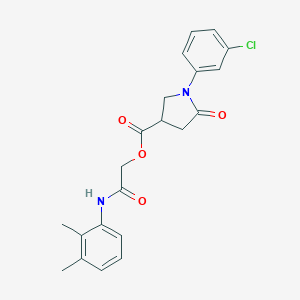
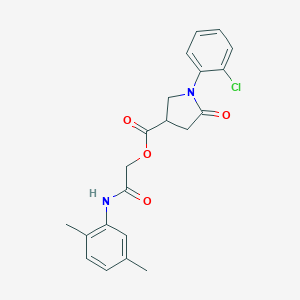
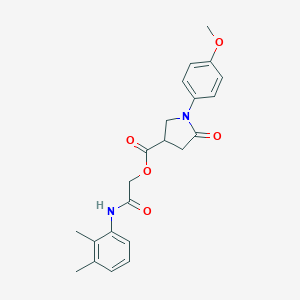
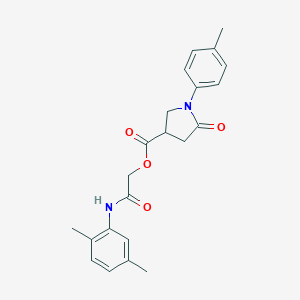
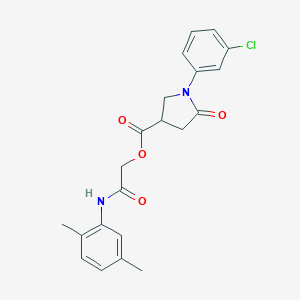
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)